molecular formula C18H23ClN4O2 B3016660 (4-(2-chlorophenyl)piperazin-1-yl)(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)methanone CAS No. 1014049-52-5

(4-(2-chlorophenyl)piperazin-1-yl)(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)methanone

Cat. No.: B3016660
CAS No.: 1014049-52-5
M. Wt: 362.86
InChI Key: YGMZVFIWNSXBDK-UHFFFAOYSA-N
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Description

(4-(2-chlorophenyl)piperazin-1-yl)(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)methanone is a synthetic chemical compound of high interest in pharmacological and medicinal chemistry research. This molecule features a piperazine moiety linked to a pyrazole ring via a methanone linker, a structural motif common in compounds that interact with the central nervous system. Piperazine derivatives are frequently investigated for their high affinity and selectivity for various neuromodulator receptors . Specifically, the 1-arylpiperazine fragment is a well-known pharmacophore in ligands for dopaminergic and serotonergic receptors . This suggests potential research applications for this compound in studying receptor function and signaling pathways in neurological disorders. Furthermore, the distinct substitution pattern on the pyrazole ring may influence the compound's bioavailability and metabolic stability, making it a valuable subject for structure-activity relationship (SAR) studies . Researchers can utilize this compound as a key intermediate or precursor for synthesizing more complex molecules or as a reference standard in bio-screening assays. This product is intended for research purposes in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

[4-(2-chlorophenyl)piperazin-1-yl]-(3-ethoxy-1-ethylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN4O2/c1-3-23-13-14(17(20-23)25-4-2)18(24)22-11-9-21(10-12-22)16-8-6-5-7-15(16)19/h5-8,13H,3-4,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGMZVFIWNSXBDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)OCC)C(=O)N2CCN(CC2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-chlorophenyl)piperazin-1-yl)(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)methanone typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 2-chlorophenylpiperazine with an appropriate pyrazole derivative under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or other transition metal catalysts to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(4-(2-chlorophenyl)piperazin-1-yl)(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions typically result in the replacement of the chlorine atom with other functional groups .

Scientific Research Applications

Chemistry

In chemistry, (4-(2-chlorophenyl)piperazin-1-yl)(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)methanone is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential interactions with biological targets, such as enzymes and receptors. Its structural features make it a candidate for investigating binding affinities and mechanisms of action in biological systems .

Medicine

In medicine, this compound is explored for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions .

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its versatility and reactivity make it valuable for creating specialized chemicals and intermediates .

Mechanism of Action

The mechanism of action of (4-(2-chlorophenyl)piperazin-1-yl)(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions. The exact pathways and molecular interactions depend on the specific biological system and the context in which the compound is used .

Biological Activity

The compound (4-(2-chlorophenyl)piperazin-1-yl)(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)methanone represents a promising area of research in medicinal chemistry due to its structural features that may confer significant biological activity. This article delves into the biological properties of this compound, exploring its potential pharmacological applications, mechanisms of action, and relevant case studies.

Structural Characteristics

This compound is characterized by:

  • A piperazine moiety, which is known for its role in various pharmacological activities.
  • A pyrazole derivative that enhances solubility and reactivity.
  • The presence of a 2-chlorophenyl group, which may influence its electronic properties and binding affinity to biological targets.

Biological Activity Overview

The biological activity of the compound can be assessed through various parameters, including:

  • Receptor Binding Affinity
  • Enzyme Inhibition
  • Antimicrobial Activity
  • Cytotoxicity

1. Receptor Binding Affinity

Research indicates that compounds containing piperazine and pyrazole structures often exhibit high affinity for various receptors, particularly dopamine and serotonin receptors. For example, related compounds have shown significant binding affinity to the dopamine D4 receptor with IC50 values as low as 0.057 nM, suggesting potential applications in treating neurological disorders .

2. Enzyme Inhibition

Studies on similar piperazine derivatives have demonstrated their capability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. For instance, certain synthesized derivatives exhibited strong AChE inhibition with IC50 values ranging from 0.63 to 6.28 µM . This property is critical for developing treatments for conditions like Alzheimer's disease.

3. Antimicrobial Activity

The compound's potential as an antimicrobial agent has been suggested through studies on structurally similar compounds, which demonstrated moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

4. Cytotoxicity

Cytotoxicity assays are essential in evaluating the safety profile of new compounds. Preliminary studies indicate that related piperazine compounds may exhibit selective cytotoxic effects against cancer cell lines, warranting further investigation into their anticancer properties.

Case Studies and Research Findings

Several studies have explored the biological activities associated with piperazine and pyrazole derivatives:

StudyCompoundFindings
N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamideHigh affinity for D4 receptor (IC50 = 0.057 nM)
Various piperazine derivativesStrong AChE inhibition; moderate antibacterial activity
General analysis of piperazine-pyrazole hybridsPotential dual pharmacophore design enhancing selectivity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in Piperazine and Pyrazole Moieties

Arylpiperazine Derivatives
  • The trifluoromethyl group increases metabolic stability compared to chlorine .
  • 1-(4-Phenylpiperazin-1-yl)-2-chloroethanone: Replaces the pyrazole with a chloroethanone group. The chloro substituent may enhance reactivity in nucleophilic substitution reactions, useful in prodrug designs .
Pyrazole-Linked Derivatives
  • (Z)-1-(4-Chlorophenyl)-2-(4-((4-chlorophenyl)diazenyl)-3,5-dimethyl-1H-pyrazol-1-yl)ethanone (Compound 22): Features a diazenyl linker, which introduces planar geometry and conjugation, possibly enhancing DNA intercalation or antimicrobial activity .
Antimicrobial Activity
  • Compound 22 (): Exhibited broad-spectrum antibacterial activity (MIC: 2–4 µg/mL against E. coli and S. aureus), attributed to the 4-chlorophenyl diazenyl group enhancing membrane penetration .
  • Target Compound: No direct activity data provided, but the 3-ethoxy group may reduce cytotoxicity compared to halogenated diazenyl analogs.
Receptor Binding and Selectivity
  • Target Compound: The shorter methanone linker may prioritize serotonin (5-HT1A/2A) or σ receptor interactions, common with arylpiperazines .

Comparative Data Table

Compound Name Key Structural Features Biological Activity Highlights Reference ID
(4-(2-Chlorophenyl)piperazin-1-yl)(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)methanone 2-Chlorophenyl, 3-ethoxy-pyrazole, methanone linker N/A (Theoretical serotonin receptor affinity)
Compound 21 (Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone) Trifluoromethylphenyl, thiophene Enhanced metabolic stability
Compound 22 (Z)-1-(4-Chlorophenyl)-2-(4-((4-chlorophenyl)diazenyl)-3,5-dimethyl-pyrazole) Diazenyl linker, dual chlorophenyl groups Broad-spectrum antibacterial (MIC: 2–4 µg/mL)
2-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone Methylsulfonyl-piperazine Potential 5-HT receptor selectivity

Q & A

Q. What are the common synthetic routes for preparing (4-(2-chlorophenyl)piperazin-1-yl)(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)methanone, and what are their key challenges?

Methodological Answer: The compound is typically synthesized via multi-step reactions involving:

  • Step 1: Preparation of the pyrazole core through cyclization of hydrazines with β-keto esters or via Vilsmeier-Haack reactions (e.g., 3-ethoxy-1-ethyl-1H-pyrazole-4-carboxylic acid derivatives) .
  • Step 2: Functionalization of the piperazine moiety. For example, coupling 2-chlorophenyl piperazine with the pyrazole carbonyl group using reagents like EDCI/HOBt or DCC in anhydrous dichloromethane .
  • Challenges: Side reactions (e.g., over-alkylation of piperazine) and purification difficulties due to polar intermediates. Column chromatography with gradients of ethyl acetate/hexane or recrystallization in ethanol/water mixtures are commonly employed .

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming its purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^{13}C NMR are essential for verifying substituent positions. For instance, the methanone carbonyl resonance typically appears at ~168–170 ppm in 13^{13}C NMR, while the 2-chlorophenyl group shows distinct aromatic splitting patterns .
  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+ or [M+Na]+^+) with an error margin <5 ppm .
  • X-ray Crystallography: Used to resolve ambiguities in stereochemistry or crystal packing, as demonstrated in related pyrazolone-methanone structures .

Q. What preliminary biological assays are recommended for evaluating this compound’s activity?

Methodological Answer:

  • Receptor Binding Assays: Screen for affinity toward serotonin (5-HT1A/2A_{1A/2A}) or dopamine receptors, given the piperazine moiety’s prevalence in CNS-targeting compounds. Radioligand displacement assays using 3^3H-labeled antagonists (e.g., ketanserin for 5-HT2A_{2A}) are standard .
  • Cytotoxicity Testing: Use MTT assays on human cell lines (e.g., HEK-293 or HepG2) to assess acute toxicity at 24–72 hours, with IC50_{50} values guiding further studies .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the methanone core under varying catalytic conditions?

Methodological Answer:

  • Catalyst Screening: Compare Pd-catalyzed cross-coupling vs. organocatalytic approaches. For example, Pd(OAc)2_2/XPhos may enhance aryl piperazine coupling efficiency, while proline-derived catalysts could improve enantioselectivity in chiral intermediates .
  • Solvent Optimization: Test polar aprotic solvents (DMF, DMSO) vs. dichloromethane. Higher yields are often achieved in DMF due to improved solubility of intermediates, but at the cost of harder purification .
  • Design of Experiments (DoE): Use factorial designs to evaluate temperature, catalyst loading, and reaction time interactions. For example, a 23^3 factorial design revealed optimal conditions at 60°C, 5 mol% catalyst, and 12-hour reaction time .

Q. How should contradictory data in receptor binding assays be analyzed?

Methodological Answer:

  • Source Identification: Check for assay interference (e.g., compound fluorescence in FLIPR assays) or batch-to-batch purity variations via HPLC-MS .
  • Orthogonal Assays: Validate 5-HT1A_{1A} affinity discrepancies using functional assays (e.g., cAMP accumulation) alongside binding studies. For example, a compound may bind but lack agonism due to biased signaling .
  • Statistical Reconciliation: Apply Bland-Altman plots or Cohen’s kappa to quantify inter-lab variability in IC50_{50} measurements .

Q. What computational strategies are effective for predicting metabolic stability and off-target effects?

Methodological Answer:

  • In Silico Metabolism Prediction: Use software like StarDrop or Schrödinger’s ADMET Predictor to identify vulnerable sites (e.g., ethoxy group oxidation). Docking studies with CYP3A4/2D6 isoforms can highlight metabolic hotspots .
  • Off-Target Profiling: Employ similarity ensemble approach (SEA) or SwissTargetPrediction to map structural motifs to non-target kinases or GPCRs. For example, the piperazine fragment may cross-react with α-adrenergic receptors .

Q. How can crystallization conditions be tailored to improve X-ray diffraction quality?

Methodological Answer:

  • Solvent Screening: Use microbatch crystallization trials with PEG 4000/ammonium sulfate in varying ratios. For pyrazolone derivatives, 30% PEG 4000 in 0.1 M HEPES (pH 7.5) yielded crystals with <1.0 Å resolution .
  • Additive Screening: Introduce small-molecule additives (e.g., 2-methyl-2,4-pentanediol) to reduce crystal disorder. For chlorophenyl-containing compounds, 5% v/v DMSO improved mosaicity .

Q. What strategies mitigate instability of the ethoxy group under physiological conditions?

Methodological Answer:

  • Prodrug Design: Replace the ethoxy group with enzymatically cleavable moieties (e.g., phosphate esters) to enhance serum stability. In vitro hydrolysis studies in human plasma (37°C, 24h) can validate stability .
  • Structural Analog Synthesis: Compare analogs with methoxy, cyclopropoxy, or trifluoroethoxy substituents. For instance, trifluoroethoxy derivatives showed 3-fold longer half-lives in microsomal assays .

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